molecular formula C8H5BrN2O B1507488 2-(5-Bromopyridin-3-yl)oxazole CAS No. 342600-96-8

2-(5-Bromopyridin-3-yl)oxazole

Cat. No.: B1507488
CAS No.: 342600-96-8
M. Wt: 225.04 g/mol
InChI Key: GOAIPNFWVDIVCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(5-Bromopyridin-3-yl)oxazole” is a chemical compound with the molecular formula C8H5BrN2O and a molecular weight of 225.04 . It is a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of 5-Bromopicolinaldehyde with TosMIC and K2CO3 in methanol, providing a yield of 90% .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H5BrN2O/c9-7-3-6(4-10-5-7)8-11-1-2-12-8/h1-5H . This indicates that the molecule contains one bromine atom, one oxygen atom, two nitrogen atoms, and eight carbon atoms.


Physical and Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown solid . It has a molecular weight of 225.04 .

Scientific Research Applications

Antibacterial Agents Development
Oxazolidinones are highlighted as a promising class of antibacterial agents, focusing on improving safety profiles and antibacterial spectrum. The introduction of 1,2,3-triazoles as a replacement for conventional functionalities in oxazolidinones, such as those involving bromo substituents, showcases innovative strategies to reduce undesired effects like monoamine oxidase A inhibition. This direction holds potential for developing safer antibacterial therapies (F. Reck et al., 2005).

Advances in Synthesis Methods
The flexible synthesis of highly functionalized 4-aminooxazoles through gold-catalyzed intermolecular reactions represents a significant advancement. This method enables the creation of complex oxazole structures, crucial for bioactive materials, demonstrating the versatility and innovation in synthesizing oxazole derivatives (Andrew D. Gillie et al., 2016).

Prion Disease Therapeutics
2-Aminothiazoles are identified as promising leads for prion diseases, underscoring the importance of exploring oxazole derivatives for neurodegenerative conditions. The synthesis and optimization of these compounds, aiming to achieve high brain concentrations and oral bioavailability, indicate a strategic approach towards developing effective treatments for such challenging diseases (Alejandra Gallardo-Godoy et al., 2011).

Chemical Structure and Biological Activity Analysis
Investigations into the chemical structure and predicted biological activity of various oxazole derivatives offer insights into their potential applications across antimicrobial, antioxidant, and possibly antitumor fields. This research emphasizes the correlation between structure and function, guiding the design of new compounds with desired biological activities (O. Bigdan, 2021).

Antimicrobial and Antioxidant Activities
The synthesis and evaluation of 2-oxo-6-phenylpyridin-3-carbonitriles and their derivatives underscore the antimicrobial and antioxidant potentials of oxazole derivatives. Such studies highlight the multifaceted applications of oxazoles in addressing microbial resistance and oxidative stress, contributing to the development of new therapeutic agents (A. R. Saundane et al., 2016).

Properties

IUPAC Name

2-(5-bromopyridin-3-yl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-3-6(4-10-5-7)8-11-1-2-12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAIPNFWVDIVCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70730983
Record name 3-Bromo-5-(1,3-oxazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70730983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342600-96-8
Record name 3-Bromo-5-(1,3-oxazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70730983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Bromopyridin-3-yl)oxazole
Reactant of Route 2
Reactant of Route 2
2-(5-Bromopyridin-3-yl)oxazole
Reactant of Route 3
Reactant of Route 3
2-(5-Bromopyridin-3-yl)oxazole
Reactant of Route 4
Reactant of Route 4
2-(5-Bromopyridin-3-yl)oxazole
Reactant of Route 5
Reactant of Route 5
2-(5-Bromopyridin-3-yl)oxazole
Reactant of Route 6
Reactant of Route 6
2-(5-Bromopyridin-3-yl)oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.